molecular formula C22H15ClN2O4 B1243397 Cppha CAS No. 693288-97-0

Cppha

Katalognummer B1243397
CAS-Nummer: 693288-97-0
Molekulargewicht: 406.8 g/mol
InChI-Schlüssel: UFOUABRZSDGGAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CPPHA is a selective positive allosteric modulator of the mGluR5 receptor . It has no agonist activity alone, but reduces the threshold response and shifts dose-response curves to glutamate, quisqualate, and DHPG by 4- to 7-fold to the left in recombinant CHO cells expressing human or rat mGluR5 .


Molecular Structure Analysis

The molecular formula of CPPHA is C22H15ClN2O4 . The InChI string is InChI=1S/C22H15ClN2O4/c23-14-9-10-18 (24-20 (27)17-7-3-4-8-19 (17)26)13 (11-14)12-25-21 (28)15-5-1-2-6-16 (15)22 (25)29/h1-11,26H,12H2, (H,24,27) . The SMILES string is ClC1=CC=C (NC (C2=CC=CC=C2O)=O)C (CN3C (C4=C (C=CC=C4)C3=O)=O)=C1 .


Physical And Chemical Properties Analysis

CPPHA is a powder . It has a molecular weight of 406.82 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Neuroscience

Cppha has been identified as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . In neuroscience research, it is used to study the modulation of glutamate receptors, which are crucial for normal brain function and are implicated in various neurological disorders. Cppha enhances the response of mGluR5 to glutamate without directly activating the receptor, providing a valuable tool for probing the physiological and pathological roles of mGluR5 in the central nervous system.

Pharmacology

In pharmacological studies, Cppha’s ability to potentiate NMDA receptor currents in hippocampal slices is of significant interest . This property is utilized to investigate the potential therapeutic effects of mGluR5 modulation in conditions like schizophrenia and anxiety, where glutamatergic dysfunction is a key factor. Cppha’s selectivity makes it a promising candidate for developing drugs with fewer side effects compared to direct agonists.

Biochemistry

Cppha’s interaction with mGluR5 also has implications in biochemistry, where it is used to understand the intracellular signaling pathways influenced by glutamate receptors . By potentiating mGluR5 activity, researchers can study the downstream effects on calcium signaling, protein synthesis, and other cellular processes that are vital for learning and memory.

Molecular Biology

In molecular biology, Cppha serves as a tool to dissect the complex mechanisms of synaptic plasticity and neurotransmission . Its application in electrophysiological studies helps in elucidating how mGluR5 modulation affects synaptic strength and plasticity, which are fundamental aspects of brain development and function.

Medicinal Chemistry

The development of Cppha and its analogs is a subject of interest in medicinal chemistry, where the focus is on creating more effective and safer pharmacological agents . Researchers utilize Cppha to study structure-activity relationships and to design new compounds that can modulate mGluR5 with high specificity.

Analytical Chemistry

In analytical chemistry, Cppha can be used as a standard compound for developing and validating analytical methods, such as HPLC, to quantify mGluR5 modulators in biological samples . This is essential for pharmacokinetic and toxicological studies, which are critical steps in drug development.

Safety And Hazards

When handling CPPHA, it is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing . It is also advised to keep the product away from drains, water courses, or the soil .

Eigenschaften

IUPAC Name

N-[4-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c23-14-9-10-18(24-20(27)17-7-3-4-8-19(17)26)13(11-14)12-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-11,26H,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOUABRZSDGGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433014
Record name CPPHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cppha

CAS RN

693288-97-0
Record name N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693288970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CPPHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 693288-97-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 1-3 (6.0 g 0.015 moles) was dissolved in 50 mL of DMF. To that pthalimide (3.31 g 0.023 moles), K2CO3 (6.2 g 0.045 moles) and a catalytic amount of KI were added and allowed to stir at 50° C. overnight. Upon completion the reaction was diluted with ethyl acetate and then washed with brine (6×25 mL's) to afford 2.9 grams of 1-4 in a crude mixture, which was then purified by normal phase chromatography. 1H NMR (300 MHz, CDCl3): 4.83 ppm (2H, S); 7.05 ppm (2H, m); 7.36 ppm (1H, dd, J=2.4 Hz, 8.6 Hz); 7.50 ppm (1H, dt, J=1.5 Hz, 8.5 Hz); 7.59 ppm (1H, d, J=2.4 Hz); 7.75 ppm (3H, m); 7.91 ppm (2H, m); 8.18 ppm (1H, d, 7.2 Hz); 10.17 ppm (1H, s); 12.27 ppm (1H,s) Analytical LCMS: single peak (214 nm) at 3.633 min (CH3CN/H2O/1% TFA, 4 min gradient), HRMS calc'd for C22H15N2O4Cl (M+H), 407.0799; found 407.0793 (M+H).
Name
Compound 1-3
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cppha
Reactant of Route 2
Reactant of Route 2
Cppha
Reactant of Route 3
Reactant of Route 3
Cppha
Reactant of Route 4
Reactant of Route 4
Cppha
Reactant of Route 5
Cppha
Reactant of Route 6
Reactant of Route 6
Cppha

Citations

For This Compound
354
Citations
Y Chen, C Goudet, JP Pin, PJ Conn - Molecular pharmacology, 2008 - ASPET
… CPPHA potentiates mGluR5 responses by a mechanism that is distinct from that of VU-29. VU-29- and CPPHA… curve, whereas 5MPEP inhibits CPPHA potentiation in a noncompetitive …
Number of citations: 104 molpharm.aspetjournals.org
J Cao, M Ma, Y Fu, H Li, Y Zhang - IEEE transactions on …, 2019 - ieeexplore.ieee.org
… for SDN-based 5G HetNets, named as CPPHA. Taking the advantage of the scheme in [22], … 4, our proposed scheme CPPHA successfully ascertains all Scyther claims and there are no …
Number of citations: 46 ieeexplore.ieee.org
Z Zhao, DD Wisnoski, JA O'Brien, W Lemaire… - Bioorganic & medicinal …, 2007 - Elsevier
… , CPPHA … of CPPHA has engendered unique pharmacology to CPPHA (vide infra) as well as significant challenges in the lead optimization program that led to the discovery of CPPHA. …
Number of citations: 80 www.sciencedirect.com
Y Chen, C Goudet, JP Pin, PJ Conn - Molecular Pharmacology, 2007 - Citeseer
… PAM, CPPHA, does not to bind to the MPEP site. We now report that CPPHA potentiates mGluR5 responses by a mechanism that is distinct from that of VU-29. VU-29- and CPPHA-…
Number of citations: 2 citeseerx.ist.psu.edu
JA O'Brien, W Lemaire, M Wittmann… - … of Pharmacology and …, 2004 - ASPET
… CPPHA potentiated threshold responses to glutamate in fluorometric Ca 2+ assays 7- to 8-… effect of CPPHA on other mGluRs was weak inhibition of mGluR4 and 8. Neither CPPHA nor …
Number of citations: 201 jpet.aspetjournals.org
Y Zhang, AL Rodriguez, PJ Conn - Journal of Pharmacology and …, 2005 - ASPET
… (CPPHA). In studies of mGluR5 activation of calcium transients in recombinant systems, both DFB and CPPHA … Here, we examined the effects of CPPHA and DFB on mGluR5-induced …
Number of citations: 120 jpet.aspetjournals.org
S Li, MH Rizvi, BB Lynch, JB Tracy… - Macromolecular Rapid …, 2021 - Wiley Online Library
… Toward this end, we investigated strategies for the realization of transient cPPHA fibers by wet-spinning; the blending cPPHA with poly (ε-caprolactone) (PCL) made fiber-spinning …
Number of citations: 2 onlinelibrary.wiley.com
AS Hammond, AL Rodriguez… - ACS chemical …, 2010 - ACS Publications
… In addition, we have shown that CPPHA and DFB display differential modulatory function on mGlu 5 -mediated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2…
Number of citations: 80 pubs.acs.org
MJ Noetzel, KJ Gregory, PN Vinson, JT Manka… - Molecular …, 2013 - ASPET
… CPPHA series termed NCFP (N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide). NCFP binds to the CPPHA … subtype selectivity than does CPPHA, making it …
Number of citations: 81 molpharm.aspetjournals.org
PJ Conn - 2005 - Citeseer
… (CPPHA). In studies of mGluR5 activation of calcium transients in recombinant systems, both DFB and CPPHA … Here, we examined the effects of CPPHA and DFB on mGluR5-induced …
Number of citations: 2 citeseerx.ist.psu.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.